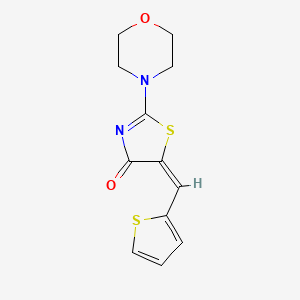
2-(4-morpholinyl)-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazole derivatives involves a range of reactions, including the reaction of N,N-disubstituted 5-arylmethylidene-2-amino-thiazol-4(5H)-ones with CH acids under specific conditions to produce various derivatives. Techniques like refluxing in toluene in the presence of powdered sodium are commonly employed, indicating the compound's involvement in complex synthetic pathways that yield a variety of structurally related compounds (Kandeel et al., 2002).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including our compound of interest, can be elucidated through various spectroscopic methods, such as NMR, IR, and Mass spectral studies. Single crystal X-ray diffraction studies have been pivotal in confirming the structures of synthesized compounds, revealing their precise atomic configurations and spatial orientations (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Thiazole derivatives undergo a variety of chemical reactions, showing a wide range of reactivities. For instance, electrochemical methods have been utilized for synthesizing disulfides of related compounds, illustrating the versatility of thiazole derivatives in chemical synthesis and their potential in generating compounds with varied chemical properties (Esmaili & Nematollahi, 2013).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting points, and crystal structures, are determined through experimental studies. These properties are crucial for understanding the behavior of these compounds under different conditions and can significantly influence their application potential. Studies like those conducted by Franklin et al. (2011) have contributed to the understanding of the crystallographic and conformational aspects of similar compounds, providing insights into their physical characteristics (Franklin et al., 2011).
Chemical Properties Analysis
The chemical properties of "2-(4-morpholinyl)-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one" and related thiazole derivatives, such as reactivity towards various reagents, stability under different chemical conditions, and potential for undergoing a range of chemical transformations, are central to their utility in chemical synthesis and potential applications. Research on the reactivity of these compounds with different CH acids and the resulting products enriches our understanding of their chemical behavior (Kandeel et al., 2002).
科学的研究の応用
Reactions and Synthesis
- The compound's analogs are used in reactions with other chemicals for synthesis purposes. For example, a study by Nitta, Yi, and Kobayashi (1985) demonstrated reactions of 4,5-polymethylene-substituted 2-isoxazolines, resulting in the formation of various ketones (Nitta, Yi, & Kobayashi, 1985).
- Mondal, Samanta, Singsardar, and Hajra (2017) explored a novel aminomethylation at C-3 of imidazopyridines with morpholine, indicating the potential for creating aminomethylated derivatives (Mondal, Samanta, Singsardar, & Hajra, 2017).
Chemical Properties and Analysis
- The structural and spectral analysis of similar compounds provides insights into their molecular structure and stability. For instance, Franklin, Tamilvendan, Prabhu, and Balasubramanian (2011) conducted a study on 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, revealing details about its conformation and hydrogen bonding interactions (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).
Potential Applications in Medicinal Chemistry
- The antioxidant activity of similar compounds, such as 2-amino-5-alkylidenethiazol-4-ones, has been investigated, revealing their promise as lipid peroxidation inhibitors, with significant inhibitory effects observed in some compounds (Zvezdanović, Daskalova, Yancheva, Cvetković, Marković, Anderluh, & Šmelcerović, 2014).
Biological Activity and Applications
- Compounds with similar structures have been synthesized and tested for their analgesic and anti-inflammatory activities, as well as for their potential as antimicrobial agents. For instance, Demchenko, Bobkova, Yadlovskiy, Buchtiarova, and Demchenko (2015) synthesized a series of novel compounds with potential for in vivo analgesic and anti-inflammatory activities (Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Demchenko, 2015).
特性
IUPAC Name |
(5E)-2-morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c15-11-10(8-9-2-1-7-17-9)18-12(13-11)14-3-5-16-6-4-14/h1-2,7-8H,3-6H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXBNLUJUHXGFK-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CS3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=CS3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-morpholinyl)-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5566384.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide](/img/structure/B5566392.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)
![4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5566413.png)
![3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5566420.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)
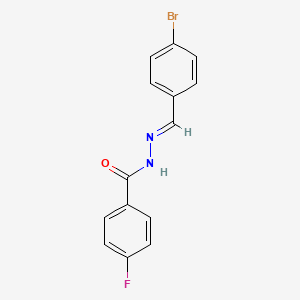

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5566465.png)
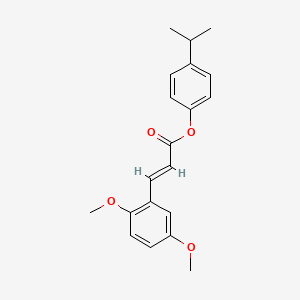
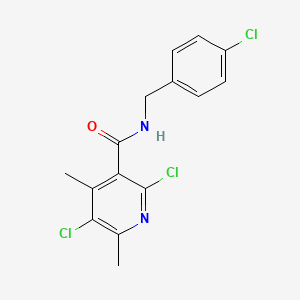
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)
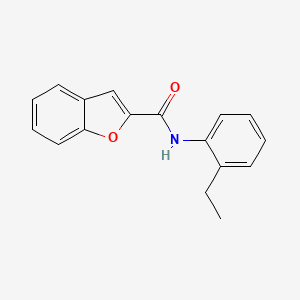
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5566484.png)